N-Isopropyl-2-(isopropylthio)aniline

Catalog No.
S6602971
CAS No.
1823331-67-4
M.F
C12H19NS
M. Wt
209.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropyl-2-(isopropylthio)aniline

CAS Number

1823331-67-4

Product Name

N-Isopropyl-2-(isopropylthio)aniline

IUPAC Name

N-propan-2-yl-2-propan-2-ylsulfanylaniline

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

InChI

InChI=1S/C12H19NS/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h5-10,13H,1-4H3

InChI Key

JGVIEQFCQWMNBL-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC=C1SC(C)C

Canonical SMILES

CC(C)NC1=CC=CC=C1SC(C)C

N-Isopropyl-2-(isopropylthio)aniline is an organic compound with the chemical formula C12H19NSC_{12}H_{19}NS. It is classified as an aniline derivative, where the amino group is substituted with an isopropyl group and a thioether. The compound appears as a clear brown liquid and has a molecular weight of 209.35 g/mol. Its structure includes an aromatic ring with a sulfur atom and two isopropyl groups, which contribute to its unique properties and reactivity profile .

Typical of amines and thioethers. These include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As a weak base, it can neutralize acids to form salts.
  • Oxidation: The thioether group may undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related products.

The synthesis of N-Isopropyl-2-(isopropylthio)aniline can be achieved through several methods:

  • Alkylation of Aniline: Starting from 2-(isopropylthio)aniline, the compound can be alkylated using isopropyl bromide or iodide in the presence of a base such as sodium hydroxide.
    2 Isopropylthio aniline+isopropyl halideN Isopropyl 2 isopropylthio aniline\text{2 Isopropylthio aniline}+\text{isopropyl halide}\rightarrow \text{N Isopropyl 2 isopropylthio aniline}
  • Direct Thioether Formation: An alternative method involves the reaction of an appropriate thiol with an isocyanate derivative of aniline.
  • Reduction Reactions: If starting from nitro derivatives, reduction to the corresponding amine followed by thioether formation could be employed.

N-Isopropyl-2-(isopropylthio)aniline finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: The compound could be utilized in the development of pesticides or herbicides due to its potential biological activity.
  • Material Science: As a building block in polymer chemistry, it could contribute to the development of novel materials with specific properties.

Interaction studies involving N-Isopropyl-2-(isopropylthio)aniline typically focus on its reactivity with biological molecules or its compatibility with other chemical substances. For example:

  • Enzyme Inhibition: Investigating its role as an inhibitor for specific cytochrome P450 enzymes may reveal its metabolic pathways and potential toxicological effects.
  • Binding Studies: Assessing how this compound interacts with receptors or enzymes could provide insights into its pharmacodynamics.

Several compounds share structural similarities with N-Isopropyl-2-(isopropylthio)aniline. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-(Isopropylthio)anilineC9H13NSC_9H_{13}NSLacks the isopropyl substitution on nitrogen.
N-IsopropylanilineC10H15NC_{10}H_{15}NOnly has one isopropyl group attached to nitrogen.
4-IsobutylanilineC11H15NC_{11}H_{15}NContains a different alkane chain substituent.
2-MethylthioanilineC8H11NSC_8H_{11}NSHas a methyl group instead of isopropyl.

Uniqueness

N-Isopropyl-2-(isopropylthio)aniline stands out due to its dual isopropyl substitutions which enhance its lipophilicity and potentially alter its biological activity compared to simpler analogs like 2-(isopropylthio)aniline or N-isopropylaniline. This structural complexity may lead to unique interactions in biological systems and novel applications in drug design and material science .

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.12382078 g/mol

Monoisotopic Mass

209.12382078 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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